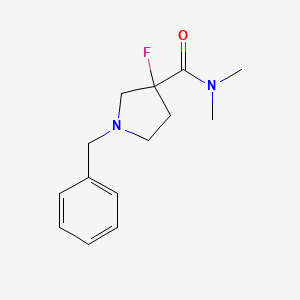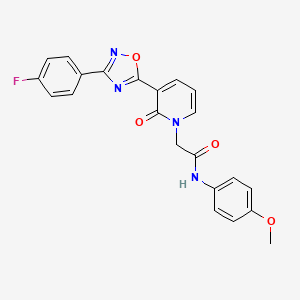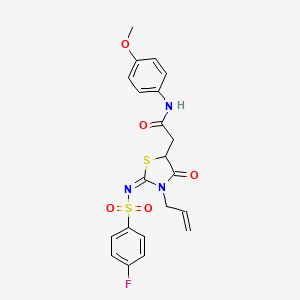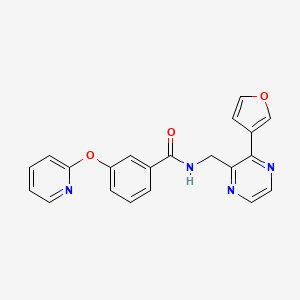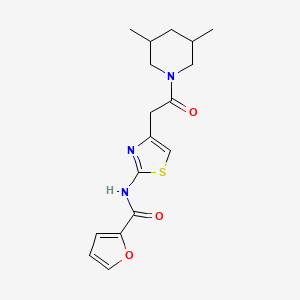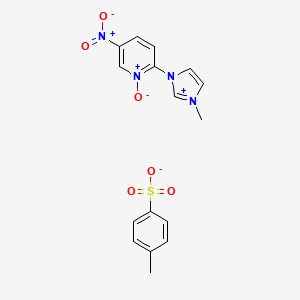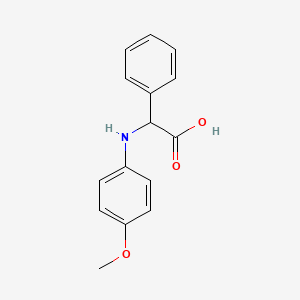![molecular formula C26H23ClN2O5S B2538743 ethyl 4-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate CAS No. 893283-88-0](/img/structure/B2538743.png)
ethyl 4-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate is a complex organic compound that features an indole core, a benzoate ester, and a chlorophenyl group
Mechanism of Action
Target of Action
Similar compounds with indole moieties have been found to target key functional proteins in bacterial cell division, such as ftsz .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in the function of the target proteins .
Biochemical Pathways
Similar compounds have been found to affect bacterial cell division, suggesting that they may interfere with the normal functioning of bacterial cells .
Result of Action
Similar compounds have been found to have antimicrobial activity, suggesting that they may inhibit the growth of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using chlorobenzene and a suitable acyl chloride . The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Ethyl 4-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-{3-[(3-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate: .
Ethyl 4-(2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate: .
Uniqueness
Ethyl 4-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits enhanced binding affinity and specificity compared to its methyl and fluorophenyl analogs.
Properties
IUPAC Name |
ethyl 4-[[2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O5S/c1-2-34-26(31)19-10-12-21(13-11-19)28-25(30)16-29-15-24(22-8-3-4-9-23(22)29)35(32,33)17-18-6-5-7-20(27)14-18/h3-15H,2,16-17H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOZKVBPHBOVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
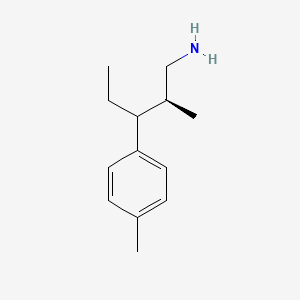
![1-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2538661.png)
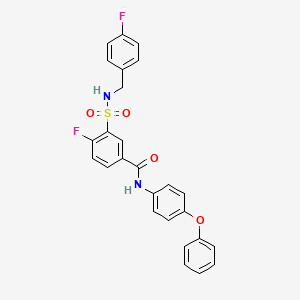
![3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2538664.png)
![4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol;hydrobromide](/img/structure/B2538665.png)
![(2Z)-2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-ylidene]acetic acid](/img/structure/B2538666.png)
![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2538667.png)
